Compound Description: 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (III) is a major degradation product of glibenclamide formed under conditions of hydrolysis in 0.1 M HCl and water at 85°C. [] This compound is formed along with a minor product, 1-cyclohexyl-3-[[4-(2-aminoethyl)phenyl]sulfonyl]urea (IV). []
Compound Description: 1-Cyclohexyl-3-[[4-(2-aminoethyl)phenyl]sulfonyl]urea (IV) is a minor degradation product of glibenclamide, identified alongside 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (III) under hydrolytic conditions. [] This compound disappears upon prolonged heating in acid, leading to the formation of 5-chloro-2-methoxy-benzoic acid (II) and an unidentified product (I). [] In basic conditions (0.1M NaOH at 85°C), compound IV becomes a major degradation product. []
N-[(Arylmethoxy)phenyl] Carboxylic Acids, Hydroxamic Acids, Tetrazoles, and Sulfonyl Carboxamides
Compound Description: This broad category encompasses four series of compounds designed as leukotriene D4 (LTD4) antagonists. [] They are characterized by the general structure N-[(arylmethoxy)phenyl], with various substitutions at the arylmethoxy and phenyl rings, and further differentiated by the presence of carboxylic acid, hydroxamic acid, tetrazole, or sulfonyl carboxamide functional groups. [] Within this group, Wy-48,422, a hydroxamic acid derivative, and Wy-49,353, a sulfonyl carboxamide, demonstrated potent LTD4 antagonist activity. []
Compound Description: This compound, venetoclax N-oxide (VNO), is a potential impurity identified during oxidative stress degradation of venetoclax, a potent BCL-2 inhibitor used in cancer treatment. [] VNO is formed at levels of about 8-10% alongside another impurity, venetoclax hydroxylamine impurity (VHA). [] It can be synthesized by oxidizing venetoclax with m-CPBA. [] Upon heating in water, VNO undergoes Meisenheimer rearrangement to form VHA. []
Compound Description: Venetoclax Hydroxylamine Impurity (VHA) is a potential impurity detected during oxidative degradation of the BCL-2 inhibitor venetoclax. [] It can be produced from venetoclax N-oxide through a Meisenheimer rearrangement. []
Compound Description: This tetrasubstituted imidazole derivative exhibits subnanomolar inhibitory activity (IC50 = 0.3 nM) against c-Jun N-terminal kinase 3 (JNK3). [] It shows high metabolic stability in human liver microsomes and demonstrates impressive selectivity against a panel of 410 kinases. [] Studies confirm the formation of a covalent bond between this compound and Cys-154 of JNK3. []
Compound Description: This benzoxazepine derivative is a potent inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ). [] It displays micromolar affinity for the RORγ ligand-binding domain (LBD), inhibits RORγ-LBD interaction with a coactivator peptide, and potently suppresses IL-17 secretion from human TH17 cells. [] Its induced-fit binding mode involving hydrophobic interactions and hydrogen bonding has been elucidated through co-crystal structure analysis. []
5-Chloro-2-(5-Chloro-Thiophene-2-Sulfonylamino-N-(4-(Morpholine-4-Sulfonyl)-Phenyl)-Benzamide Sodium Salt (HMR1766)
Compound Description: HMR1766 (ataciguat sodium) is an anthranilic acid derivative that acts as a soluble guanylyl cyclase (sGC) agonist. [] It activates sGC in a concentration-dependent and reversible manner, with mixed-type activation kinetics. [] Uniquely, HMR1766 preferentially activates the NO-insensitive, heme-oxidized form of sGC, making it a promising vasodilator drug. []
Compound Description: These compounds, synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides, display antibacterial and antifungal activity. [] They exhibit bactericidal and fungicidal properties, with minimum inhibitory concentrations (MIC) against Mycobacterium luteum and Aspergillus niger. []
Compound Description: This fluorinated 3-benzyl-5-indolecarboxamide derivative is a potent, orally active leukotriene receptor antagonist. [] It exhibits a high binding affinity for LTD4 receptors and effectively inhibits LTE4-induced bronchoconstriction. [] Its R enantiomer shows greater potency compared to the S enantiomer. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.